Welcome to the BenchChem Online Store!
molecular formula C12H18O4S B186695 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate CAS No. 17689-66-6

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Cat. No. B186695
M. Wt: 258.34 g/mol
InChI Key: GGLYIKZLOPXYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476287B2

Procedure details

According to the method of (Example 10) , from 4-bromo-3,5-dimethylphenol (3.60 g) and 3-hydroxy-3-methylbutyl 4-methylbenzene sulfonate (5.09 g), the subject compound (5.24 g) was obtained as a colorless oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].CC1C=CC(S(O[CH2:22][CH2:23][C:24]([OH:27])([CH3:26])[CH3:25])(=O)=O)=CC=1>>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:22][CH2:23][C:24]([CH3:26])([OH:27])[CH3:25])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C
Step Two
Name
Quantity
5.09 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(OCCC(C)(O)C)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.